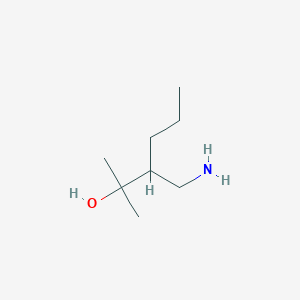

3-(Aminomethyl)-2-methylhexan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Aminomethyl)-2-methylhexan-2-ol is an organic compound with a complex structure that includes an amino group, a methyl group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methylhexan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-aminomethyl-5-methylhexanoic acid with appropriate reagents under controlled conditions . Another method includes the use of sodium hydride and tetrahydrofuran in acetonitrile, followed by methyl acetate, which is then heated under reflux .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature control and pH adjustment, are critical to the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-2-methylhexan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

Reduction: Reduction reactions can convert the amino group into other functional groups, such as amines.

Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can yield a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-2-methylhexan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-(Aminomethyl)-2-methylhexan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various chemical reactions, further modulating the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino alcohols and methyl-substituted hexanols. Examples are 3-aminomethyl-5-methylhexanoic acid and 3-(aminomethyl)phenylboronic acid .

Uniqueness

What sets 3-(Aminomethyl)-2-methylhexan-2-ol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

3-(Aminomethyl)-2-methylhexan-2-ol is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its amino and alcohol functional groups, presents a unique profile that may contribute to various therapeutic applications. Understanding its biological activity is essential for exploring its potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉NO₂, with a molecular weight of approximately 173.25 g/mol. Its structure features an amino group, which is known for enhancing biological interactions, and a secondary alcohol that may participate in hydrogen bonding and other chemical reactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Compounds with similar structures have been studied for their potential as anticancer agents. For instance, thiosemicarbazones related to this compound have shown significant cytotoxicity against cancer cells by inhibiting ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells .

- Neuroprotective Effects : Some analogs have been investigated for neuroprotective properties, suggesting that this compound may also have applications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar functional groups can exhibit antimicrobial properties, making them candidates for further exploration in treating infections.

Mechanistic Insights

The biological effects of this compound and its analogs may result from their ability to interact with various biological targets. For example:

- Metalation and Enzyme Inhibition : Studies on related compounds suggest that metalation plays a crucial role in their mechanism of action, particularly in inhibiting topoisomerase IIα, an enzyme involved in DNA replication and repair .

- Cellular Uptake and Distribution : The presence of the amino group may facilitate cellular uptake through specific transport mechanisms, enhancing the compound's bioavailability and therapeutic efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1-Amino-6-(benzyloxy)-2-methylhexan-3-one | Contains a benzyloxy group | Anticancer activity |

| 6-Aminohexanoic acid | Simple amino acid structure | Antifibrinolytic agent |

| 4-Aminobutanol | Contains a primary amine | Neuroprotective properties |

This table highlights how the specific combination of functional groups in this compound may confer unique reactivity and biological properties not found in simpler analogs.

Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

- Anticancer Efficacy : A study demonstrated that thiosemicarbazone derivatives exhibited potent activity against non-small cell lung cancer cells through ribonucleotide reductase inhibition, providing a model for evaluating the anticancer potential of similar compounds .

- Neuroprotective Mechanisms : Research on neuroprotective agents has shown that certain amine-containing compounds can mitigate oxidative stress in neuronal cells, suggesting potential applications for this compound in treating neurodegenerative diseases.

Eigenschaften

Molekularformel |

C8H19NO |

|---|---|

Molekulargewicht |

145.24 g/mol |

IUPAC-Name |

3-(aminomethyl)-2-methylhexan-2-ol |

InChI |

InChI=1S/C8H19NO/c1-4-5-7(6-9)8(2,3)10/h7,10H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

KFLMVZQZBNNDKS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CN)C(C)(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.